N'-(2-methoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-(2-methoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C25H27N3O4 and its molecular weight is 433.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.20015635 g/mol and the complexity rating of the compound is 624. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of F2880-3329 is the Werner syndrome ATP-dependent helicase (WRN) . WRN is a member of the RecQ helicases family and plays a crucial role in the treatment of microsatellite instability-high status (MSI-H) tumors .
Mode of Action
F2880-3329 acts as a potent inhibitor of WRN . In MSI-H tumors, microsatellite sequences consisting of repeated nucleotides are unstable, and replication slippage causes a unique secondary structure that hinders the progression of replication forks . WRN, with its helicase activity, unwinds this secondary structure to restart DNA synthesis and sustain MSI-H tumor cell growth . The inhibition of WRN by F2880-3329 leads to the accumulation of DNA damage signatures, demonstrated by the increase of γH2AX and P21 expression, and arrests the cell cycle to G2/M .
Biochemical Pathways
The inhibition of WRN by F2880-3329 affects the DNA replication pathway in MSI-H cells . This results in the accumulation of DNA damage signatures and the arrest of the cell cycle, thereby inhibiting cell proliferation and tumor growth .
Pharmacokinetics
F2880-3329 has demonstrated favorable pharmacokinetic profiles in pre-clinical species . .
Result of Action
The inhibition of WRN by F2880-3329 leads to the accumulation of DNA damage signatures, demonstrated by the increase of γH2AX and P21 expression, and arrests the cell cycle to G2/M . This effectively inhibits cell proliferation and tumor growth in multiple preclinical MSI-H models .
Properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-31-23-12-5-4-11-21(23)27-25(30)24(29)26-17-22(28-13-15-32-16-14-28)20-10-6-8-18-7-2-3-9-19(18)20/h2-12,22H,13-17H2,1H3,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRFVVZYJKBKPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.